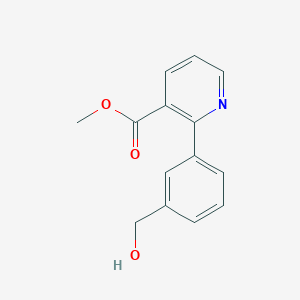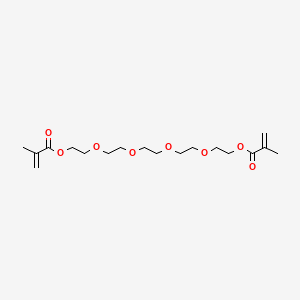
Bis-methacrylate-PEG5
Übersicht
Beschreibung
Bis-methacrylate-PEG5 is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in forming PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Wirkmechanismus
Target of Action
Bis-methacrylate-PEG5, also known as Pentaethylene Glycol Dimethacrylate, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, allowing the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound (via PROTACs) can selectively degrade specific proteins . The downstream effects of this action depend on the function of the target protein and can vary widely.
Pharmacokinetics
The polyethylene glycol (peg) component of the molecule is known to reduce renal clearance and, for some products, results in a more sustained absorption after subcutaneous administration as well as restricted distribution . These pharmacokinetic changes may result in more constant and sustained plasma concentrations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation could potentially be affected by the presence of other proteins, the pH of the environment, and the temperature . .
Biochemische Analyse
Biochemical Properties
Bis-methacrylate-PEG5 interacts with various enzymes and proteins within the cell. As a PROTAC linker, it connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction enables the selective degradation of target proteins by leveraging the intracellular ubiquitin-proteasome system .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in protein degradation. By facilitating the formation of PROTACs, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. It enables the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC . This complex formation leads to the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
As a component of PROTACs, it would be involved in the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis-methacrylate-PEG5 is synthesized through a series of chemical reactions involving the methacrylation of PEG. The process typically involves the reaction of PEG with methacrylic anhydride or methacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified through techniques like column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-methacrylate-PEG5 primarily undergoes addition polymerization reactions due to the presence of methacrylate groups. These reactions involve the formation of polymers through the addition of monomer units without the loss of any small molecules .
Common Reagents and Conditions
Reagents: Common reagents used in the reactions of this compound include radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound are cross-linked polymers, which can be used in various applications, including drug delivery systems and hydrogels .
Wissenschaftliche Forschungsanwendungen
Bis-methacrylate-PEG5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a linker in the synthesis of PROTACs, which are small molecules designed to target and degrade specific proteins within cells.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation.
Medicine: The compound has potential therapeutic applications in the development of targeted cancer therapies by selectively degrading oncogenic proteins.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as hydrogels and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-methacrylate-PEG3: Similar to Bis-methacrylate-PEG5 but with a shorter PEG chain.
Bis-methacrylate-PEG7: Similar to this compound but with a longer PEG chain.
Bis-acrylate-PEG5: Similar structure but with acrylate groups instead of methacrylate groups
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance is crucial for the efficient degradation of target proteins and the overall effectiveness of PROTAC-based therapies .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8/c1-15(2)17(19)25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKURBRFOOUSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


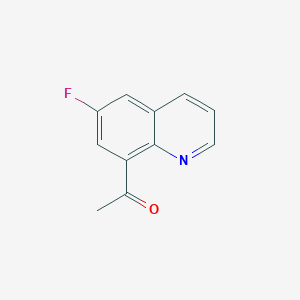
![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)
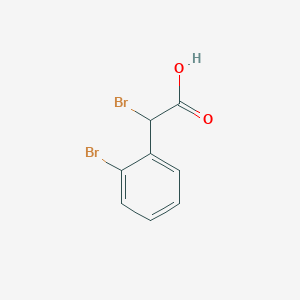
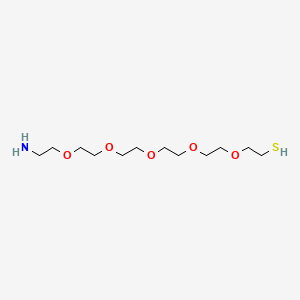



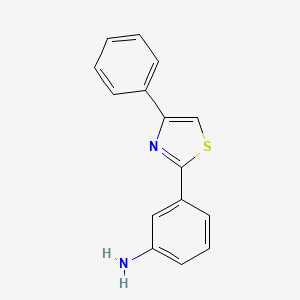

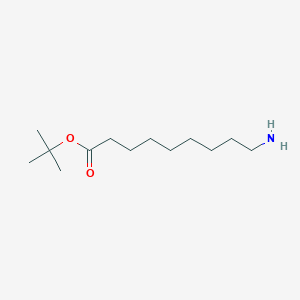
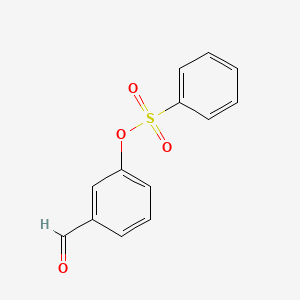
![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)
